methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate
Description
This compound features a pyrazole core substituted at the 1-position with a sulfanylmethyl group linked to a 4-amino-5-(difluoromethyl)-1,2,4-triazole moiety. Such structural attributes are critical for interactions with biological targets, particularly enzymes or receptors sensitive to fluorine-containing motifs .
Properties
IUPAC Name |
methyl 1-[[4-amino-5-(difluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N6O2S/c1-19-8(18)5-2-3-16(15-5)4-20-9-14-13-7(6(10)11)17(9)12/h2-3,6H,4,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABKWAWBXJVBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CSC2=NN=C(N2N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Thioether Linkage Formation
The central sulfanyl-methyl bridge in the target compound is typically synthesized via nucleophilic substitution. A primary route involves reacting 4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol with a methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate intermediate. This reaction proceeds in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, using triethylamine as a base to deprotonate the thiol group. The reaction’s progress is monitored via thin-layer chromatography (TLC), with purification achieved through silica gel column chromatography using a gradient of ethyl acetate and hexane (3:7 to 1:1 v/v).
Table 1: Optimization of Thioether Formation
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 78 | 95 |
| Base | Triethylamine | 82 | 97 |
| Temperature (°C) | 60 | 85 | 98 |
| Reaction Time (h) | 12 | 88 | 99 |
Data adapted from analogous thioether syntheses in pyrazole-triazole systems.
Microwave-Assisted Coupling for Intermediate Preparation
The pyrazole-3-carboxylate intermediate is synthesized via a Suzuki-Miyaura cross-coupling reaction under microwave irradiation. Methyl 1H-pyrazole-3-carboxylate is functionalized with a chloromethyl group using chloromethyl methyl ether (MOMCl) in dichloromethane, followed by coupling with the triazole-thiol precursor. Microwave conditions (120°C, 30 minutes) enhance reaction efficiency compared to conventional heating, reducing side product formation.
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to verify the compound’s structure. Key spectral features include:
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous compounds reveals planar geometries for the pyrazole and triazole rings, with dihedral angles <10° between aromatic systems. The sulfanyl-methyl linker adopts a staggered conformation, minimizing steric hindrance.
Comparative Evaluation of Synthetic Routes
Conventional Thermal vs. Microwave Synthesis
Table 2: Reaction Efficiency Comparison
| Method | Time (h) | Yield (%) | Energy Input (kW) |
|---|---|---|---|
| Conventional | 12 | 72 | 0.5 |
| Microwave-Assisted | 0.5 | 88 | 1.2 |
Microwave irradiation significantly improves reaction kinetics and yield, albeit with higher energy consumption.
Industrial-Scale Production Considerations
Solvent Recycling and Waste Management
Large-scale synthesis employs toluene as a solvent due to its low cost and ease of recovery via distillation. Waste streams containing DMF are treated with activated charcoal to adsorb organic residues before disposal.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, iron catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, under mild to moderate temperatures.
Hydrolysis: Strong acids like HCl or bases like NaOH.
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, this compound is integral in creating new chemical entities with desired properties for various applications.
Biology: Studies on this compound's interaction with biological molecules help in understanding biochemical pathways and developing new diagnostics tools.
Medicine: Potential pharmaceutical applications include antiviral, antibacterial, and antifungal agents. Its unique structure allows binding to specific biological targets, making it a candidate for drug design and development.
Industry: In agrochemistry, this compound could be developed into new pesticides or herbicides due to its potential bioactivity and stability under environmental conditions.
Mechanism of Action
The compound interacts with specific molecular targets through:
Electrostatic interactions: Between the difluoromethyl group and amino acids in proteins.
Covalent binding: Sulfur atoms may form bonds with active sites in enzymes, inhibiting their function.
Molecular Pathways: Inhibition or modification of enzyme activity within biological systems, potentially altering metabolic or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Methyl vs. Difluoromethyl Substituents
The compound methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate (ID: 956392-66-8) differs only in the substitution at the triazole 5-position (methyl instead of difluoromethyl) . Key comparisons include:
- Lipophilicity : Difluoromethyl (LogP ~1.1) may improve membrane permeability relative to methyl (LogP ~0.6), though this depends on the overall molecular context.
- Metabolic Stability : Fluorine atoms often reduce oxidative metabolism, suggesting the difluoromethyl analog may have a longer half-life in vivo.
Amino Group Retention
Both compounds retain the 4-amino group on the triazole, which is critical for hydrogen-bond donor activity.
Variations in the Pyrazole Core
Carboxylate Ester Position and Substituents
The target compound’s methyl ester at the pyrazole 3-position is conserved in analogs such as methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate (CAS 1365939-51-0). However, the latter’s 4-formylphenyl substituent introduces an aldehyde functional group, enabling Schiff base formation—a reactivity absent in the target compound .
Sulfanylmethyl Linker
The sulfanylmethyl (-SCH2-) bridge in the target compound is also observed in 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine (ID: 956393-22-9). However, the nitro and dimethyl groups on the pyrazole in this analog introduce steric hindrance and electron-withdrawing effects, likely reducing nucleophilicity compared to the target’s amino-difluoromethyl-triazole .
Antibacterial and Antimycobacterial Potential
Pyrazole-triazole hybrids, such as those in , exhibit antibacterial activity. The target compound’s difluoromethyl group may enhance potency against resistant strains by improving target affinity or delaying enzymatic degradation .
Receptor Binding and Selectivity
Compounds like N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide () highlight the role of fluorine in modulating receptor binding. The difluoromethyl group in the target compound could similarly optimize interactions with receptors such as NTS1/NTS2, as seen in calcium mobilization assays () .
Data Tables
Table 1: Structural and Electronic Comparison of Key Analogs
| Compound Name | Triazole Substituent | Pyrazole Substituent | Key Functional Groups | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | 5-(difluoromethyl) | 3-carboxylate | Amino, difluoromethyl, thioether | Antibacterial, receptor modulation |
| Methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate (ID:956392-66-8) | 5-methyl | 3-carboxylate | Amino, methyl, thioether | Moderate antibacterial activity |
| Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate (CAS 1365939-51-0) | N/A | 4-formylphenyl | Aldehyde, carboxylate | Reactive intermediate |
Biological Activity
Methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate, with the CAS number 956440-79-2, is a compound of interest due to its potential biological activities. The structure comprises a pyrazole ring fused with a triazole moiety, which is known for various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 304.28 g/mol. The presence of difluoromethyl and amino groups enhances its biological activity by potentially interacting with various biological targets.
Biological Activity Overview
Research indicates that derivatives of pyrazoles and triazoles exhibit significant pharmacological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown effectiveness against various cancer cell lines. They inhibit key enzymes involved in tumor growth such as BRAF(V600E) and EGFR .
- Antimicrobial Properties : The compound's structural features suggest potential antibacterial and antifungal activities. Studies have demonstrated that similar compounds can effectively inhibit the growth of several pathogenic fungi .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its SAR:
| Structural Feature | Biological Activity |
|---|---|
| Difluoromethyl group | Enhances lipophilicity and cellular uptake |
| Amino group | Potential hydrogen bonding with biological targets |
| Pyrazole ring | Known for antitumor and anti-inflammatory effects |
Case Studies
- Antifungal Activity : A study synthesized several pyrazole derivatives, including compounds structurally related to this compound. These compounds were tested against seven phytopathogenic fungi. Results indicated moderate to excellent antifungal activity, with some derivatives outperforming standard antifungal agents like boscalid .
- Anticancer Activity : Research on a series of pyrazole-based compounds revealed their ability to inhibit cancer cell proliferation by targeting specific kinases involved in cancer signaling pathways. The presence of the triazole moiety was crucial for enhancing the inhibitory effects on tumor growth .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase and various kinases associated with tumor progression.
- Cell Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes leading to cell lysis, as observed in other pyrazole derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, starting with precursors like 4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol and methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate. Nucleophilic substitution under basic conditions (e.g., NaH in DMF) is critical for forming the sulfanyl linkage. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 molar ratio of thiol to chloro precursor) significantly impact yields, as observed in analogous triazole-thiol coupling reactions .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving regiochemistry, particularly for distinguishing between 1,2,4-triazole and pyrazole ring orientations. Complementary techniques include:
- NMR : NMR to confirm difluoromethyl group presence and - HSQC for correlating methylene protons.
- FTIR : Peaks at ~3400 cm (N-H stretch, triazole amino group) and ~1700 cm (ester carbonyl) .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent hydrolysis : Monitor ester group integrity via HPLC at pH 2–9 (phosphate buffer, 37°C).
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition above 150°C, with DSC identifying melting points and phase transitions .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound, and what parameters should be prioritized for docking studies?
- Methodological Answer : Use density functional theory (DFT) to optimize geometry (B3LYP/6-31G**) and molecular docking (AutoDock Vina) against target enzymes (e.g., fungal CYP51). Prioritize:
- Electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Binding affinity scores for the sulfanyl-methyl linker and difluoromethyl group, which enhance hydrophobic interactions .
Q. What experimental strategies resolve contradictions in reported biological activity data for structurally analogous triazole-pyrazole hybrids?
- Methodological Answer :
- Dose-response profiling : Compare IC values across standardized assays (e.g., fungal growth inhibition vs. mammalian cytotoxicity).
- Metabolite identification : Use LC-MS to detect degradation products that may explain variability in bioactivity .
Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing nature of the difluoromethyl group increases electrophilicity at the adjacent sulfur atom, accelerating nucleophilic attack. Kinetic studies (e.g., monitoring thiourea coupling via NMR) show a 2–3x rate enhancement versus methyl or trifluoromethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
